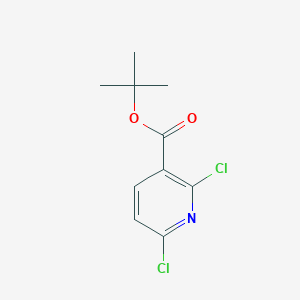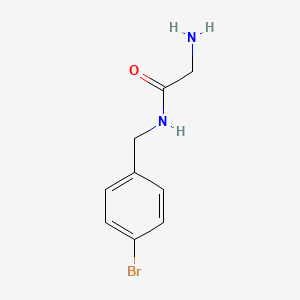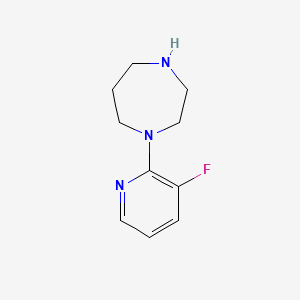
1-(3-Fluoropyridin-2-yl)-1,4-diazepane
Descripción general
Descripción
The compound “1-(3-Fluoropyridin-2-yl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered rings containing two nitrogen atoms, and they are often used in medicinal chemistry due to their ability to mimic peptide bonds . The compound also contains a fluoropyridine group, which is a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a fluorine atom attached .
Chemical Reactions Analysis
The reactivity of “1-(3-Fluoropyridin-2-yl)-1,4-diazepane” would likely be influenced by the presence of the fluoropyridine and diazepane groups. Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing effect of the fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Fluoropyridin-2-yl)-1,4-diazepane” would be influenced by its molecular structure. Fluoropyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Fluorinated Compounds
Fluorinated pyridines, such as 1-(3-Fluoropyridin-2-yl)-1,4-diazepane, are crucial in medicinal chemistry due to their unique physical, chemical, and biological properties. They are often used in the synthesis of pharmaceuticals, where the introduction of fluorine atoms can significantly alter the biological activity of the compounds .
Agriculture: Development of Herbicides
The introduction of fluorine atoms into lead structures of agricultural chemicals has been a common modification to improve their physical, biological, and environmental properties. Compounds like 1-(3-Fluoropyridin-2-yl)-1,4-diazepane may serve as intermediates in the synthesis of herbicides with enhanced efficacy .
Material Science: Advanced Material Synthesis
In material science, fluorinated pyridines are used to develop advanced materials with specific properties. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of materials, which is beneficial in creating specialized polymers and coatings .
Environmental Science: Pollution Treatment
Compounds with fluoropyridine structures are explored for their potential use in environmental applications, such as the treatment of pollutants. Their strong electron-withdrawing capabilities might help in breaking down harmful substances in the environment .
Biochemistry: Enzyme Inhibition
In biochemistry, fluorinated compounds are often used as enzyme inhibitors. The structural specificity of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane could make it a candidate for the inhibition of certain biochemical pathways, potentially leading to new treatments for diseases .
Pharmacology: Drug Development
The pharmacological applications of fluorinated pyridines include their use as intermediates in drug development. Their unique properties can lead to the creation of drugs with improved pharmacokinetics and pharmacodynamics. For instance, they can be used in the synthesis of thrombin inhibitors, which are important in the treatment of blood-clotting disorders .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-fluoropyridin-2-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-9-3-1-5-13-10(9)14-7-2-4-12-6-8-14/h1,3,5,12H,2,4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIYBRLDYNHRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropyridin-2-yl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



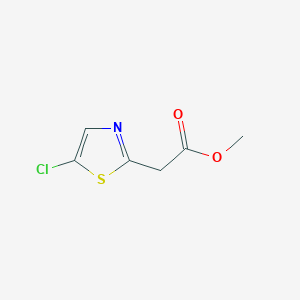
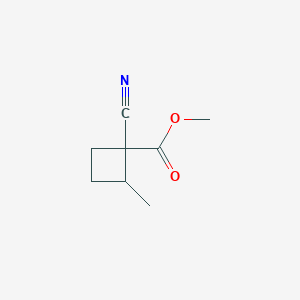
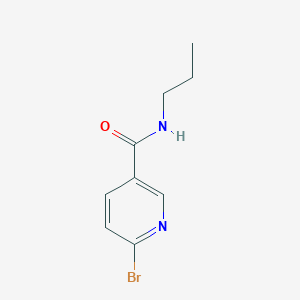
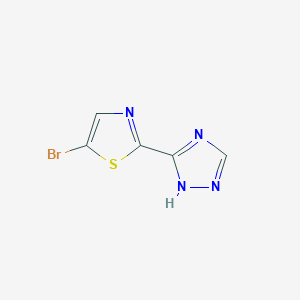
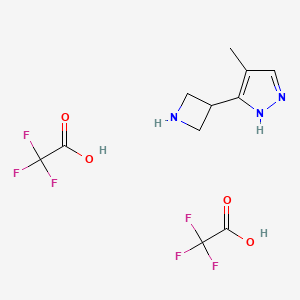
![(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B1528571.png)
![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)
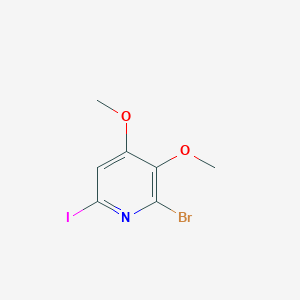
![Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate](/img/structure/B1528574.png)
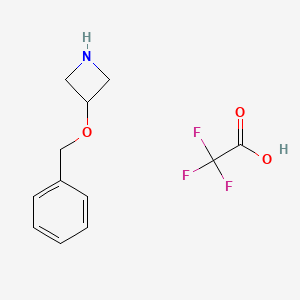
![3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)](/img/structure/B1528578.png)
![3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1528580.png)
